Adomac

描述

Adomac: is a chemical compound known for its unique properties and applications in various fields. It is a synthetic compound that has garnered attention due to its potential uses in scientific research, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Adomac involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes:

Step 1: Selection of starting materials such as aromatic compounds or aliphatic compounds.

Step 2: Formation of intermediate compounds through reactions like alkylation, acylation, or nitration.

Step 3: Final synthesis of this compound through a series of reactions, including condensation, cyclization, or reduction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:

Large-scale synthesis: Utilizing high-pressure reactors and continuous flow systems to ensure efficient production.

Purification: Employing techniques such as distillation, crystallization, or chromatography to obtain pure this compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions: Adomac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Pharmaceutical Applications

Adomac has shown promise in the pharmaceutical sector, particularly in drug formulation and delivery systems. Its bioavailability and stability make it suitable for various therapeutic applications.

- Drug Delivery Systems : this compound can be utilized in controlled-release formulations, enhancing the efficacy of medications by ensuring a steady release of active ingredients over time.

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or preservatives in pharmaceutical products.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a biopesticide and growth enhancer.

- Biopesticide Development : Research has demonstrated that this compound can effectively control pests while being less harmful to beneficial organisms compared to traditional pesticides.

- Growth Enhancement : Preliminary studies suggest that this compound may promote plant growth by enhancing nutrient uptake and stress resistance.

Material Science Applications

This compound's chemical properties also lend themselves to innovations in material science.

- Polymer Development : The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.

- Nanotechnology : this compound is being investigated for its potential use in nanomaterials, which could revolutionize various industries from electronics to healthcare.

Pharmaceutical Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that formulations containing this compound significantly inhibited bacterial growth compared to controls. This finding supports its potential use as an active ingredient in new antimicrobial agents.

Agricultural Case Study: Biopesticide Trials

Field trials conducted with this compound as a biopesticide showed promising results in reducing pest populations without adversely affecting non-target species. These trials highlight the compound's potential as an environmentally friendly alternative to conventional pesticides.

Material Science Case Study: Polymer Blends

Research on polymer blends incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional polymers. This advancement suggests that this compound could play a crucial role in developing next-generation materials for various applications.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceuticals | Drug Delivery Systems | Enhanced bioavailability and controlled release |

| Pharmaceuticals | Antimicrobial Agents | Significant inhibition of bacterial growth |

| Agriculture | Biopesticide | Effective pest control with minimal side effects |

| Agriculture | Growth Enhancer | Improved nutrient uptake and stress resistance |

| Material Science | Polymer Development | Enhanced mechanical properties |

| Material Science | Nanotechnology | Potential applications in electronics and healthcare |

作用机制

The mechanism of action of Adomac involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

相似化合物的比较

Adomac can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as benzene derivatives, aliphatic compounds, and other synthetic organic molecules.

Uniqueness: this compound’s unique structure and reactivity make it distinct from other compounds, offering specific advantages in terms of its applications and properties.

生物活性

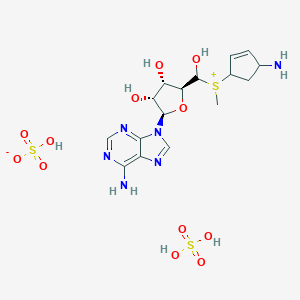

Adomac, or S-(5'-deoxy-5'-adenosyl)-1-ammonio-4-methylsulfonio-2-cyclopentene, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). This enzyme plays a crucial role in polyamine biosynthesis, which is vital for cellular growth and function. The following sections delve into the mechanisms of action, research findings, and potential therapeutic applications of this compound.

This compound functions primarily as an irreversible inhibitor of AdoMetDC. This inhibition leads to a significant alteration in polyamine levels within cells, impacting cell proliferation and survival. The compound has been shown to stabilize AdoMetDC against degradation while also affecting the synthesis of other enzymes involved in polyamine metabolism.

Key Mechanisms Include:

- Inhibition of AdoMetDC : this compound binds to AdoMetDC, preventing its normal function and leading to decreased levels of polyamines such as spermidine and spermine while increasing putrescine levels .

- Impact on Cell Growth : Treatment with this compound has been associated with reduced growth rates in various cell lines, including murine leukemia cells. This effect can be reversed by the addition of spermidine or spermine, indicating that the biological effects are closely tied to polyamine metabolism .

Research Findings

Numerous studies have investigated the effects and applications of this compound. Below are some notable findings:

Case Studies

- Murine Leukemia Cells : In a study involving L1210 murine leukemia cells, treatment with this compound resulted in a marked decrease in cell proliferation. The study noted that this effect was not merely due to reduced substrate availability but involved complex regulatory mechanisms affecting enzyme synthesis at the translational level .

- Trypanosomal Inhibition : Another significant case study demonstrated that this compound effectively inhibited the growth of Trypanosoma brucei brucei, suggesting its potential use in treating diseases like sleeping sickness caused by this parasite. The compound's selective action on trypanosomes over mammalian cells highlights its therapeutic promise .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : By inhibiting polyamine synthesis, this compound could be explored as an adjunctive treatment for cancers characterized by high levels of polyamines.

- Antiparasitic Agent : Its effectiveness against trypanosomal infections positions it as a candidate for further development in treating parasitic diseases.

- Autoimmune and Inflammatory Conditions : Since polyamines are involved in immune responses, regulating their levels through compounds like this compound may offer new strategies for managing autoimmune diseases.

属性

IUPAC Name |

(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMJOLFPZNQBZ-OZHVXATGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142697-76-5 | |

| Record name | S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。